molecular formula C21H15Cl2NO2 B2469572 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide CAS No. 289628-92-8

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide

Cat. No.: B2469572
CAS No.: 289628-92-8
M. Wt: 384.26
InChI Key: VUAATLISJDDOTL-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide is a substituted benzamide derivative featuring a 4-chloro-2-(2-chlorobenzoyl)phenyl backbone linked to a 2-methylbenzamide group. The presence of two chlorine substituents and a methyl group on the benzamide moiety influences its electronic properties, steric profile, and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO2/c1-13-6-2-3-7-15(13)21(26)24-19-11-10-14(22)12-17(19)20(25)16-8-4-5-9-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAATLISJDDOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Medicine: Explored for its antiviral properties, particularly against hepatitis B virus.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide involves the inhibition of specific enzymes or receptors in biological systems. The compound interacts with molecular targets such as kinases or proteases, leading to the disruption of cellular processes. This interaction can result in the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in halogen substitution (Cl, Br, F), functional groups (amide vs. acetamide), and aryl ring modifications. Selected examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide C₁₅H₁₁Cl₂NO₂ 316.16 Acetamide group instead of 2-methylbenzamide; dihedral angle between rings: 74.83°
3-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide C₂₀H₁₂BrCl₂NO₂ 449.13 Bromine substitution on benzamide; increased steric bulk
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide C₂₀H₁₁BrCl₂NO₂ 465.12 Bromine at para position; dual chlorine substituents
N-[4-Chloro-2-(2-fluorobenzoyl)phenyl]acetamide C₁₅H₁₁ClFNO₂ 299.71 Fluorine substitution; reduced electronegativity compared to Cl

Key Observations :

  • Halogen Effects : Chlorine and bromine enhance molecular rigidity and influence crystal packing via halogen bonding. Fluorine analogs (e.g., 2-fluorobenzoyl derivatives) exhibit reduced steric hindrance but weaker intermolecular interactions .
  • Amide vs. Acetamide : The acetamide group in N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide introduces conformational flexibility, evidenced by a smaller dihedral angle (74.83°) between aromatic rings compared to rigid benzamide derivatives .

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of related compounds reveal distinct packing patterns:

  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide forms a monoclinic lattice with intermolecular N–H···O hydrogen bonds (2.85 Å) stabilizing the structure .
  • 2-Hydroxy-N-(4-methylphenyl)benzamide exhibits intramolecular O–H···O hydrogen bonds, creating a planar configuration that facilitates π-π interactions .
  • 4-Chloro-N-(2,6-dichlorophenyl)benzamide adopts a triclinic system with Cl···Cl contacts (3.45 Å) contributing to layered packing .

Table: Hydrogen-Bonding Parameters

Compound D–H···A (Å) Angle (°) Graph Set Notation Reference
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide N–H···O: 2.85 164 C(6)
2-Hydroxy-N-(4-methylphenyl)benzamide O–H···O: 2.68 155 S(6)
4-Chloro-N-(2,6-dichlorophenyl)benzamide Cl···Cl: 3.45 N/A N/A

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex aromatic structure characterized by multiple functional groups, including chloro and benzamide moieties. This structure is crucial for its biological interactions and reactivity.

Structural Formula:

C15H13Cl2NO2\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{N}\text{O}_2

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Research indicates that it may interact with kinases or proteases, leading to:

  • Inhibition of cell proliferation: By disrupting key signaling pathways in cancer cells.
  • Induction of apoptosis: Triggering programmed cell death in malignant cells.
  • Antiviral properties: Particularly against viruses such as hepatitis B.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. A notable study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involves the modulation of enzyme activities related to cell survival and proliferation.

Case Study: Cytotoxicity Assessment

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

  • IC50 Value: 225 µM, indicating effective inhibition of cell growth.
  • Cell Cycle Arrest: A significant portion of treated cells were found in the S phase, suggesting interference with DNA synthesis and cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest it may possess activity against various bacterial strains, which could be leveraged for therapeutic applications in infectious diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamideLacks nitro groupsDifferent reactivity and biological activity
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamideSimilar structure with acetamidePotential anticancer activity
N-[4-bromo-2-(2-bromobenzoyl)phenyl]-3-methylbenzamideBromine instead of chlorineDifferent reactivity patterns

The distinct combination of chloro groups in this compound contributes to its unique biological activities compared to these analogs .

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